(R)-2-Amino-3-methoxypropanoic acid hydrochloride structure elucidation
(R)-2-Amino-3-methoxypropanoic acid hydrochloride structure elucidation
An In-depth Technical Guide to the Structure Elucidation of (R)-2-Amino-3-methoxypropanoic acid hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug development and chemical synthesis. Chiral molecules, in particular, demand rigorous characterization to ensure stereochemical purity and, consequently, therapeutic efficacy and safety. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of (R)-2-Amino-3-methoxypropanoic acid hydrochloride (CAS: 86118-10-7), a key chiral building block in the synthesis of pharmaceuticals like Lacosamide[1][2]. We will move beyond a simple listing of methods to detail the underlying logic, demonstrating how a synergistic application of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, chiral analysis, and X-ray diffraction creates a self-validating system for structural confirmation.
Introduction: The Imperative of Stereochemical Integrity
(R)-2-Amino-3-methoxypropanoic acid hydrochloride is a non-proteinogenic amino acid derivative. Its structure features a chiral center at the alpha-carbon (C2), meaning it exists as two non-superimposable mirror images, or enantiomers. In pharmaceutical applications, it is often the case that only one enantiomer provides the desired biological activity, while the other may be inactive or even cause adverse effects. Therefore, confirming not only the molecular connectivity but also the absolute configuration—in this case, the (R)-configuration—is of paramount importance.
This guide presents an integrated analytical strategy to provide unequivocal proof of structure and stereochemistry, ensuring the quality and identity of this critical intermediate.
Foundational Analysis: Confirming Molecular Formula and Composition
The first step in any structure elucidation is to confirm the elemental composition and molecular weight. These foundational data points constrain the possible structures and validate the identity of the bulk material.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is superior to nominal mass MS for this initial step because it provides a highly accurate mass measurement (typically to within 5 ppm). This accuracy is crucial for calculating a unique and unambiguous molecular formula. For an amino acid hydrochloride, analysis is typically performed in positive ion mode, where the free amino acid is protonated.[3]
The expected protonated molecule is [C₄H₉NO₃ + H]⁺.
| Parameter | Expected Value |
| Molecular Formula | C₄H₉NO₃ |
| Molecular Weight (Free Base) | 119.12 g/mol [4] |
| Exact Mass (Free Base) | 119.05824 |
| Expected m/z [M+H]⁺ | 120.06552 |
| Molecular Weight (HCl Salt) | 155.58 g/mol [5] |
Fragmentation Analysis: Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry can further validate the structure by breaking the molecule into predictable fragments. The most important fragmentation for amino acids is typically the loss of the carboxyl group.[6]
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Key Expected Fragments:
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[M+H - H₂O]⁺: m/z 102.0549
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[M+H - COOH]⁺ (Amine Fragment): m/z 75.0651
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Loss of the methoxymethyl group [M+H - CH₂OCH₃]⁺: m/z 75.0236
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Elemental Analysis
Trustworthiness: While HRMS provides the molecular formula, elemental analysis offers orthogonal validation by directly measuring the mass percentage of Carbon, Hydrogen, and Nitrogen. For the hydrochloride salt, chlorine content can also be determined. The experimental percentages must align with the theoretical values for the proposed formula, C₄H₁₀ClNO₃.
| Element | Theoretical Mass % |
| Carbon | 30.88% |
| Hydrogen | 6.48% |
| Chlorine | 22.77% |
| Nitrogen | 9.00% |
| Oxygen | 30.86% |
A successful correlation between HRMS and elemental analysis provides high confidence in the molecular formula.
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[7] For (R)-2-Amino-3-methoxypropanoic acid hydrochloride, we expect to see characteristic absorptions for an amine salt, a carboxylic acid, and an ether.
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Rationale |
| Ammonium | N-H Stretch | 3100 - 2800 (broad) | The protonated amine (-NH₃⁺) exhibits broad stretching vibrations, often overlapping with C-H stretches. |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (very broad) | Strong hydrogen bonding in the carboxylic acid dimer results in a very broad absorption band. |
| Carboxylic Acid | C=O Stretch | ~1730 - 1700 | The carbonyl stretch is a strong, sharp indicator of the carboxylic acid group. |
| Ether | C-O Stretch | ~1150 - 1085 | The asymmetric C-O-C stretch confirms the presence of the methoxy group. |
| Alkyl | C-H Stretch | 3000 - 2850 | Standard absorptions for sp³ hybridized C-H bonds. |
The resulting FTIR spectrum acts as a molecular "fingerprint" and confirms the presence of the key functional components suggested by the molecular formula.[8]
Constructing the Molecular Skeleton: 1D and 2D NMR Spectroscopy
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular backbone and confirm the placement of each functional group. For this molecule, a combination of 1D and 2D experiments is essential.
Predicted ¹H and ¹³C NMR Data
Solvent: D₂O (Deuterium Oxide is a common choice for water-soluble amino acid hydrochlorides)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| 1 (-COOH) | - | - | ~171-174 |
| 2 (-CH(NH₃⁺)) | ~4.0-4.2 | dd | ~55-58 |
| 3 (-CH₂O-) | ~3.8-3.9 | m | ~70-73 |
| 4 (-OCH₃) | ~3.4-3.5 | s | ~58-60 |
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve ~10-20 mg of (R)-2-Amino-3-methoxypropanoic acid hydrochloride in ~0.6 mL of D₂O.
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¹H NMR: Acquire a standard 1D proton spectrum. Verify the predicted chemical shifts, integrations (which should be 1H, 2H, and 3H for positions 2, 3, and 4 respectively), and coupling patterns.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the four distinct carbon signals.
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2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. A critical correlation is expected between the proton at C2 and the two protons at C3, confirming the -CH-CH₂- fragment.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It will definitively link the proton signals to their corresponding carbon signals (H2-C2, H3-C3, H4-C4).
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment to finalize the structure.
-
Crucial HMBC Correlation: A correlation between the methoxy protons (H4) and the methylene carbon (C3) provides unequivocal evidence that the methoxy group is attached to C3.
-
Other expected correlations: H2 to C1, C3; H3 to C2, C4.
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Visualizing NMR Connectivity
The relationships established by 2D NMR can be visualized to show how the structure is assembled.
Caption: Key 2D NMR correlations for structure confirmation.
The Definitive Assignment: Stereochemistry
With the connectivity established, the final and most critical step is to confirm the absolute configuration at the C2 chiral center.
Optical Rotation
Expertise & Causality: Chiral molecules rotate plane-polarized light. The direction and magnitude of this rotation, known as the specific rotation ([α]D), is a characteristic physical property. Measuring the optical rotation and comparing it to a literature value for the known (R)-enantiomer provides the first piece of evidence for the absolute configuration. A value that is equal in magnitude but opposite in sign would indicate the (S)-enantiomer.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Trustworthiness: Chiral HPLC is the gold standard for determining enantiomeric purity. The sample is run on a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral column, often one based on a cyclodextrin or crown ether derivative, which are effective for separating amino acids.
-
Method Development: Develop an isocratic or gradient mobile phase (e.g., a mixture of hexane, ethanol, and a small amount of an acidic or basic modifier) that provides baseline separation of the two enantiomers.
-
Analysis:
-
Inject a certified reference standard of the (S)-enantiomer to determine its retention time.
-
Inject a racemic (50:50) mixture to confirm the retention times of both enantiomers and demonstrate separation capability.
-
Inject the sample of (R)-2-Amino-3-methoxypropanoic acid hydrochloride.
-
Single-Crystal X-ray Diffraction (SCXRD)
Expertise & Causality: When a suitable single crystal can be grown, SCXRD provides the most definitive and unambiguous structural proof.[9] This technique maps the electron density of the atoms in the crystal lattice, revealing their precise 3D coordinates. For chiral molecules, anomalous dispersion techniques (e.g., using copper radiation) can be used to determine the absolute configuration without reference to any other standard, often expressed as the Flack parameter.[10][11] A Flack parameter close to zero for the assigned (R)-configuration provides absolute proof of stereochemistry.
Integrated Workflow and Conclusion
The structure elucidation of (R)-2-Amino-3-methoxypropanoic acid hydrochloride is a process of accumulating and cross-validating evidence. No single technique is sufficient, but together they form a robust, self-verifying system.
Elucidation Workflow Diagram
Caption: Integrated workflow for structure elucidation.
By following this systematic approach, researchers and drug developers can be fully confident in the identity, purity, and stereochemical integrity of (R)-2-Amino-3-methoxypropanoic acid hydrochloride, ensuring a solid foundation for its use in pharmaceutical synthesis and research.
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